molecular formula C10H11NO3 B1506452 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 959237-67-3

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B1506452
CAS No.: 959237-67-3
M. Wt: 193.2 g/mol
InChI Key: KYIDUKKOMMQHMY-UHFFFAOYSA-N
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Description

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS: 959237-67-3) is a heterocyclic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol . Structurally, it consists of a fused cyclopentane-pyridine ring system substituted with a methoxy group at position 2 and a carboxylic acid moiety at position 2. This compound belongs to the class of cyclopenta[b]pyridine derivatives, which are notable for their structural diversity and applications in corrosion inhibition, organic synthesis, and pharmaceutical intermediates .

The synthesis of this compound and its analogs typically involves cyclocondensation reactions. For example, cyclopentanone derivatives undergo Knoevenagel condensation with aromatic aldehydes, followed by cyclization and dehydration steps to yield the cyclopenta[b]pyridine core . The methoxy and carboxylic acid substituents enhance solubility and electronic properties, making the compound suitable for interactions with metal surfaces in acidic environments .

Properties

IUPAC Name

2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-7(10(12)13)5-6-3-2-4-8(6)11-9/h5H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDUKKOMMQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650870
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-67-3
Record name 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Methods

Synthesis from 2-Chloro-3-formylpyridine Derivatives

A key intermediate, 2-chloro-3-formylpyridine, can be synthesized via reduction of 2-chloro-3-cyanopyridine using diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures (-40 °C to 0 °C). The crude aldehyde is isolated by extraction and azeotropic distillation in an 82% yield and used directly in subsequent steps without further purification.

This aldehyde intermediate undergoes Horner–Wadsworth–Emmons type olefination with diethyl (ethoxycarbonylmethyl)phosphonate in the presence of sodium hydride in tetrahydrofuran (THF) at low temperatures (1–7 °C) to afford 3-(2-chloro-3-pyridinyl)-(E)-2-propenoic acid derivatives. The reaction is quenched with ammonium chloride and extracted with organic solvents.

Further steps involve palladium-catalyzed carbonylation and cyclization reactions under carbon monoxide pressure to construct the fused cyclopenta[b]pyridine ring system. For example, palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene catalyze the carbonylation of suitable precursors in methanol under CO at 70 °C for 18 hours, yielding intermediates with high purity and up to 97% yield.

Manganese-Catalyzed Oxidation of Cyclopentenopyridine

An alternative and green chemistry-oriented method involves the selective oxidation of 2,3-cyclopentenopyridine derivatives using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in aqueous or alcoholic solvents at room temperature. This method efficiently introduces the ketone or carboxylic acid functionality adjacent to the pyridine ring.

Reaction Conditions and Optimization
Entry Catalyst Oxidant Solvent Temp (°C) Yield (%) Notes
1 Mn(OTf)2 H2O2 MeCN 25 (24h) n.d. No detectable product
2 Mn(OTf)2 O2 MeCN 25 (24h) n.d. No detectable product
3 Mn(OTf)2 AcOOH MeCN 25 (24h) N-oxide Formation of N-oxide intermediate
4 Mn(OTf)2 m-CPBA MeCN 25 (24h) N-oxide Formation of N-oxide intermediate
7 Mn(OTf)2 t-BuOOH Isobutanol 25 (24h) n.d. No detectable product

Note: n.d. = no detected product

The optimal condition for the target oxidation uses Mn(OTf)2 with t-BuOOH in water at 25 °C for 24 hours, yielding the oxidized product in 88% isolated yield after extraction and chromatographic purification.

Scale-Up Procedure

For larger scale synthesis, a 500 mL reaction vessel charged with 25 mmol of 2,3-cyclopentenopyridine, 0.125 mmol Mn(OTf)2, and 125 mmol t-BuOOH in 125 mL water stirred for 72 hours at 25 °C gave the product in 68% yield after workup and purification.

Purification and Characterization

The crude products from both methods are typically purified by flash column chromatography using ethyl acetate/petroleum ether mixtures (ratios from 1:5 to 1:1). The purified compounds are characterized by:

  • Melting point determination,
  • Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy,
  • High-Resolution Mass Spectrometry (HRMS),
  • Thin Layer Chromatography (TLC) monitoring during reactions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 Reduction 2-Chloro-3-cyanopyridine DIBAL-H in toluene -40 °C to 0 °C 82 Crude aldehyde intermediate
2 Horner–Wadsworth–Emmons Olefination 2-Chloro-3-formylpyridine NaH, (EtO)2P(O)CH2CO2Et in THF 1–7 °C Not specified Forms (E)-2-propenoic acid derivative
3 Palladium-catalyzed carbonylation Olefin intermediate Pd(OAc)2, dppf, CO, MeOH 70 °C, 18 h 97 Cyclopenta[b]pyridine ring formation
4 Mn-catalyzed oxidation 2,3-Cyclopentenopyridine Mn(OTf)2, t-BuOOH, H2O 25 °C, 24 h 88 Selective oxidation adjacent to pyridine
5 Scale-up oxidation 2,3-Cyclopentenopyridine Mn(OTf)2, t-BuOOH, H2O 25 °C, 72 h 68 Larger scale with similar conditions

Research Findings and Considerations

  • The top-to-bottom approach from substituted pyridines allows precise introduction of functional groups and ring formation but involves multiple steps and sensitive reagents such as DIBAL-H and palladium catalysts.

  • The manganese-catalyzed oxidation offers a greener and simpler alternative for functionalizing the cyclopenta[b]pyridine core, with good yields and mild conditions, suitable for scale-up.

  • Reaction monitoring by TLC and product characterization by NMR and HRMS are essential to ensure purity and structural confirmation.

  • The choice of solvent, temperature, and oxidant critically affects the yield and selectivity of the oxidation step.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted cyclopenta[b]pyridines.

Scientific Research Applications

This compound has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Industry: Use in the production of corrosion inhibitors, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The inhibitory performance and physicochemical properties of 2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid are influenced by its substituents. Below is a comparison with structurally related derivatives:

Compound Substituents Molecular Weight (g/mol) Inhibition Efficiency (H₂SO₄) Melting Point (°C) Key Applications References
This compound 2-OCH₃, 3-COOH 193.2 Not explicitly reported Not reported Corrosion inhibition, synthesis
CAPD-1 (2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) 2-OCH₂CH₃, 3-CN, 4-pyridyl 383.4 97.7% at 1.0×10⁻³ M Not reported Corrosion inhibition in H₂SO₄
CAPD-2 (2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) 2-OCH₃, 3-CN, 4-pyridyl 355.4 Not explicitly reported 171–173 Corrosion inhibition
2-(Ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid 2-SCH₂CH₃, 3-COOH 223.29 Not reported Not reported Pharmaceutical intermediates
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid No substituents (parent structure) 163.18 Not reported Not reported Synthetic precursor

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -CN in CAPD-1) enhances corrosion inhibition by increasing adsorption onto metal surfaces via lone-pair interactions . The methoxy group (-OCH₃) in the target compound provides moderate electron-donating effects, balancing solubility and binding affinity .
  • Carboxylic Acid vs.
Performance in Corrosion Inhibition

The target compound’s analogs, such as CAPD-1 and CAPD-2, demonstrate exceptional corrosion inhibition efficiencies in sulfuric acid (up to 97.7% for CAPD-1 at 1.0×10⁻³ M) . These derivatives act as mixed-type inhibitors, forming protective films on carbon steel surfaces via adsorption. The inhibition efficiency correlates with substituent electronic properties:

  • Electron-withdrawing groups (e.g., -CN) enhance adsorption by increasing charge transfer to the metal surface .
  • Methoxy groups improve solubility in acidic media, facilitating uniform inhibitor distribution .

In contrast, the unsubstituted parent compound (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid) lacks these functional groups, resulting in lower inhibition performance .

Structural Isomers and Heterocyclic Variants
  • 6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carboxylic acid (CAS: 1538975-39-1): This structural isomer differs in the position of the nitrogen atom within the fused ring system.

Biological Activity

2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, with the CAS number 959237-67-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C10H11NO3, and it has a molecular weight of 193.2 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, analogues have shown IC50 values as low as 210 nM against certain kinases, indicating significant potency in cancer treatment contexts .
  • Enzymatic Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in cancer progression and other diseases. The structure-activity relationship (SAR) studies have indicated that modifications to the molecular structure can enhance its inhibitory effects on target enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's ability to inhibit various kinases suggests a potential role in regulating signaling pathways associated with cell proliferation and survival.
  • Interaction with RNA-binding Proteins : Research indicates that compounds similar to this compound can disrupt interactions between RNA-binding proteins and their targets, which is crucial in cancer biology .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells by activating specific cellular pathways related to stress responses .
  • Animal Models : Animal studies have shown that selected analogues can promote weight loss and improve insulin sensitivity in obese models, suggesting potential therapeutic applications in metabolic disorders .

Data Table

Below is a summary table highlighting key findings related to the biological activity of this compound:

Activity IC50 Value (nM) Mechanism Study Reference
Antitumor Activity210Kinase Inhibition
Enzymatic InhibitionVariesDisruption of Protein Interactions
Weight Loss PromotionN/AMetabolic Pathway Modulation

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions between cyclopentanone derivatives and nitriles, using sodium alkoxide as a catalyst . Oxidation of methoxy-substituted pyridine precursors (e.g., 2-methylpyridine derivatives) with potassium permanganate under controlled temperature (90–95°C) is another route, yielding ~47% purity after isolation via copper salts . Optimizing stoichiometry and reaction time is critical to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Proton environments (e.g., methoxy groups at δ 3.85 ppm, pyridine protons at δ 7.4–8.3 ppm) confirm substitution patterns .
  • Mass spectrometry : The exact mass (163.0545728 Da) aids in validation using high-resolution MS .
  • Elemental analysis : Percent composition (e.g., C: 54.92%, H: 4.57%, N: 9.15%) matches theoretical values for C₇H₇NO₃ .

Q. How does the methoxy group at the 2-position influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

The methoxy group acts as an electron-donating substituent, directing EAS to the para and ortho positions of the pyridine ring. However, steric hindrance from the cyclopentane ring may limit accessibility, favoring functionalization at the 3-carboxylic acid position .

Advanced Research Questions

Q. What methodologies are employed to study this compound’s application as a corrosion inhibitor, and how do computational models enhance understanding?

Electrochemical techniques (potentiodynamic polarization, EIS) demonstrate >97% inhibition efficiency for carbon steel in acidic media, with adsorption following the Langmuir isotherm . DFT calculations and Monte Carlo simulations correlate inhibitor efficacy with molecular structure, showing strong adsorption via pyridine nitrogen and carboxylate oxygen .

Q. How do structural analogs of this compound differ in biological activity, and what experimental frameworks are used to assess these differences?

Analog substitution (e.g., replacing methoxy with carbamoyl groups) alters binding affinity to enzymes like cyclooxygenase or kinases. In vitro assays (e.g., enzyme inhibition kinetics) and in vivo models (e.g., motor-function tests in mice) are used to compare bioactivity . For example, pyridine-3-carboxylic acid derivatives improve motor function in Parkinson’s disease models via dopamine receptor modulation .

Q. What contradictions exist in reported data on this compound’s metabolic stability, and how can they be resolved?

Discrepancies in metabolite identification (e.g., lactone vs. carboxylate forms) arise from species-specific cytochrome P450 activity. Stable isotope labeling and LC-MS/MS-based metabolomics can clarify metabolic pathways .

Methodological Considerations

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve cyclopentane ring puckering and methoxy group orientation. Co-crystallization with metal ions (e.g., Cu²⁺) may improve crystal lattice stability .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?

  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) in neutral/basic buffers.
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Reactant of Route 2
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2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.